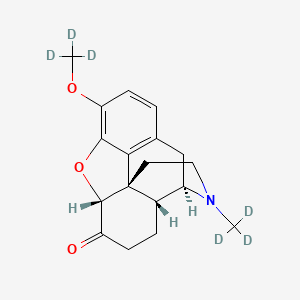
Hydrocodone-D6; (5a)-4,5-Epoxy-3-(methoxy-d3)-17-(methyl-d3)morphinan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrocodone-d6 is a deuterated analog of hydrocodone, an opioid agonist used primarily for pain relief and as a cough suppressant. The deuterium atoms replace hydrogen atoms in the hydrocodone molecule, which can help in pharmacokinetic studies by providing a stable isotope for tracing and quantification .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hydrocodone-d6 typically involves the incorporation of deuterium into the hydrocodone molecule. This can be achieved through catalytic hydrogenation using deuterium gas or by using deuterated reagents in the synthesis process. The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of hydrocodone-d6 involves large-scale synthesis using deuterated precursors. The process includes multiple steps such as deuterium exchange reactions, purification, and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Hydrocodone-d6 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Conversion to hydromorphone-d6 using oxidizing agents.
Reduction: Reduction of the ketone group to form dihydrohydrocodone-d6.
Substitution: N-demethylation to produce norhydrocodone-d6.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Use of strong bases like sodium hydroxide or lithium diisopropylamide.
Major Products:
- Hydromorphone-d6
- Dihydrohydrocodone-d6
- Norhydrocodone-d6
Scientific Research Applications
Hydrocodone-d6 is extensively used in scientific research, particularly in the following areas:
- Pharmacokinetic Studies: Used as an internal standard in mass spectrometry to study the metabolism and distribution of hydrocodone in biological systems .
- Drug Development: Helps in understanding the metabolic pathways and potential drug interactions of hydrocodone .
- Analytical Chemistry: Employed in the development of analytical methods for the quantification of hydrocodone and its metabolites in various matrices .
- Medical Research: Investigates the efficacy and safety of hydrocodone formulations in clinical trials .
Mechanism of Action
Hydrocodone-d6, like hydrocodone, exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the ascending pain pathways, altering the perception and response to pain. It also produces generalized central nervous system depression, which contributes to its analgesic and antitussive effects .
Comparison with Similar Compounds
- Oxycodone-d6
- Hydromorphone-d6
- Codeine-d6
- Morphine-d6
Comparison:
- Hydrocodone-d6 vs. Oxycodone-d6: Both are used for pain relief, but oxycodone-d6 is often considered more potent and has a longer duration of action .
- Hydrocodone-d6 vs. Hydromorphone-d6: Hydromorphone-d6 is a metabolite of hydrocodone-d6 and is more potent in terms of analgesic effects .
- Hydrocodone-d6 vs. Codeine-d6: Codeine-d6 is used for milder pain and as a cough suppressant, whereas hydrocodone-d6 is used for more severe pain .
- Hydrocodone-d6 vs. Morphine-d6: Morphine-d6 is a naturally occurring opioid and is used for severe pain, often in palliative care .
Hydrocodone-d6’s uniqueness lies in its use as a stable isotope for research purposes, providing valuable insights into the pharmacokinetics and metabolism of hydrocodone.
Properties
CAS No. |
1007844-38-3 |
|---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3,6,11-12,17H,4-5,7-9H2,1-2H3/t11-,12+,17-,18-/m0/s1/i1D3,2D3 |
InChI Key |
LLPOLZWFYMWNKH-CWCHNPBGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC([2H])([2H])[2H])O[C@H]3C(=O)CC4 |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















